PF-4989216

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PF-4989216 is a potent and selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. This compound has shown significant potential as a therapeutic agent, particularly in the treatment of cancers harboring mutations in the PI3K catalytic subunit p110α .

Mechanism of Action

Target of Action

The primary target of PF-4989216 is the phosphoinositide 3-kinase (PI3K) family . This family plays a key role in promoting cancer proliferation and resistance to anticancer therapies . The compound is especially effective against small-cell lung cancer (SCLC) cells harboring a PIK3CA mutation .

Mode of Action

This compound inhibits the phosphorylation of PI3K downstream molecules . This inhibition subsequently leads to induction in apoptosis and cell cycle block, as well as inhibition of cell proliferation, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .

Biochemical Pathways

The compound affects the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is frequently found deregulated in human cancers . By inhibiting this pathway, this compound can effectively suppress cancer cell proliferation .

Pharmacokinetics

This compound is an orally bioavailable small-molecule drug . It exhibits potent and selective inhibition against PI3K kinase activity . .

Result of Action

The inhibition of PI3K downstream signaling by this compound leads to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .

Action Environment

The action of this compound can be influenced by the overexpression of ATP-binding cassette (ABC) drug transporters ABCB1 and ABCG2 . These transporters are one of the most common mechanisms for reducing intracellular drug concentration and developing multidrug resistance . In ABCG2-overexpressing human cancer cells, the inhibition of Akt and downstream S6RP phosphorylation by this compound were significantly reduced .

Preparation Methods

PF-4989216 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized to ensure its purity and potency .

In industrial production, this compound is manufactured using large-scale chemical synthesis techniques. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

PF-4989216 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .

The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

In chemistry, it serves as a valuable tool for studying the PI3K/AKT/mTOR signaling pathway and its role in various cellular processes .

In biology, PF-4989216 is used to investigate the molecular mechanisms underlying cancer development and progression. It has shown promising results in preclinical models of small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) harboring PIK3CA mutations .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers with aberrant PI3K signaling. It has demonstrated significant anti-tumor activity in preclinical studies, making it a promising candidate for further clinical development .

Comparison with Similar Compounds

PF-4989216 is unique in its high selectivity and potency against PI3Kα compared to other PI3K inhibitors. Similar compounds include other PI3K inhibitors such as BYL719, GDC-0941, and BKM120. These compounds also target the PI3K/AKT/mTOR pathway but may have different selectivity profiles and pharmacokinetic properties .

This compound stands out due to its ability to selectively inhibit PI3Kα without significantly affecting other isoforms of PI3K or mTOR. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential in cancers with PIK3CA mutations .

Properties

IUPAC Name |

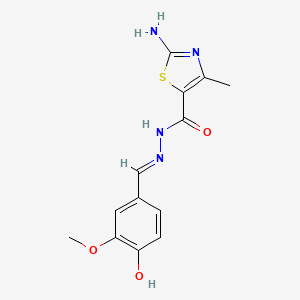

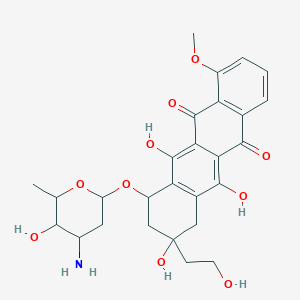

4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUENOTXSRZEFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of PF-4989216?

A: this compound is a highly selective oral inhibitor of phosphoinositide 3-kinase (PI3K) [, , ]. It exerts its effects by inhibiting the phosphorylation of downstream molecules in the PI3K/Akt/mTOR pathway [, ].

Q2: Has resistance to this compound been observed? If so, what mechanisms are implicated?

A: Yes, research indicates that overexpression of the ATP-binding cassette (ABC) drug transporter, specifically ABCG2, can confer resistance to this compound in cancer cells []. This overexpression reduces the intracellular concentration of this compound, limiting its efficacy. Inhibiting ABCG2 or introducing competitive substrates can reverse this resistance, highlighting the role of drug efflux in mediating resistance [].

Q3: Are there any biomarkers that might predict response to this compound?

A: Research suggests that the presence of a PIK3CA mutation in non-small cell lung cancer (NSCLC) cells, even in those resistant to erlotinib, might predict sensitivity to this compound []. This highlights the potential of PIK3CA mutation as a predictive biomarker for treatment response.

Q4: Why was the original publication on this compound retracted?

A: The original publication [] on this compound was retracted at the request of Pfizer in 2017 due to concerns regarding the integrity of some of the western blot images presented []. The company identified instances of image duplication, mislabeling, and a lack of original data to support some published images, prompting the retraction to maintain scientific integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

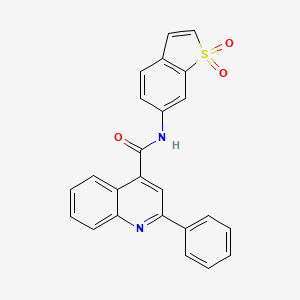

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

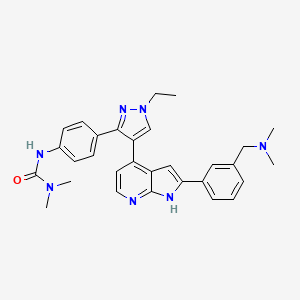

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)